

Synthesis of Methyl 3-cyano-4-hydroxybenzoate from methyl 4-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 3-cyano-4-hydroxybenzoate

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An In-depth Technical Guide to the Synthesis of **Methyl 3-cyano-4-hydroxybenzoate** from Methyl 4-hydroxybenzoate

Introduction

Methyl 3-cyano-4-hydroxybenzoate is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted benzoate structure makes it a versatile building block for more complex compounds. This technical guide provides a detailed overview of the synthetic routes for preparing **methyl 3-cyano-4-hydroxybenzoate** from the readily available starting material, methyl 4-hydroxybenzoate. Two primary methods are discussed, with a focus on a process that avoids highly toxic reagents, making it more suitable for industrial applications.

Synthetic Strategies

There are two main strategies for the synthesis of **methyl 3-cyano-4-hydroxybenzoate** from methyl 4-hydroxybenzoate:

- **Iodination followed by Cyanation:** This is a two-step process that involves the initial iodination of the benzene ring at the position ortho to the hydroxyl group, followed by a cyanation reaction to replace the iodine atom with a cyano group.

- **Formylation followed by Conversion to Cyano Group:** This alternative two-step route begins with the formylation of methyl 4-hydroxybenzoate to introduce a formyl group at the ortho position. This intermediate is then converted to the final cyano compound. This method is often preferred for larger-scale production as it avoids the use of toxic metal cyanides[1][2][3].

This guide will focus on the second, more industrially viable route.

Experimental Protocol: Formylation and Cyanation Route

This section details the experimental procedure for the synthesis of **methyl 3-cyano-4-hydroxybenzoate** via a formylation-cyanation pathway[1][2].

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

This step involves the ortho-formylation of methyl 4-hydroxybenzoate.

- **Reagents and Materials:**
 - Methyl 4-hydroxybenzoate
 - Magnesium chloride
 - Triethylamine
 - Paraformaldehyde
 - Dichloromethane (DCM)
 - Concentrated hydrochloric acid
 - Sodium sulfate
- **Procedure:**
 - To a 50 L reaction kettle, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2

mol), and dichloromethane (18 L).

- Heat the mixture in an oil bath at 60°C (internal temperature of 44°C) and stir overnight.
- After cooling to room temperature, slowly add an aqueous solution of diluted concentrated hydrochloric acid (5 L).
- Filter off any insoluble material.
- Extract the filtrate with dichloromethane four times.
- Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate. The product is used directly in the next step.

Step 2: Synthesis of **Methyl 3-cyano-4-hydroxybenzoate**

This step converts the intermediate formyl compound into the final cyano product.

- Reagents and Materials:
 - Methyl 3-formyl-4-hydroxybenzoate (from Step 1)
 - Hydroxylamine hydrochloride
 - Acetonitrile
 - N,N-Dimethylformamide (DMF)
 - Acetyl chloride
- Procedure:
 - To a 50 L reaction vessel, add the methyl 3-formyl-4-hydroxybenzoate from the previous step.
 - Add hydroxylamine hydrochloride (1.14 kg) and a solvent mixture of acetonitrile (10 L) and N,N-dimethylformamide (2.5 L).

- Add acetyl chloride (1.17 L).
- Heat the reaction mixture to 80°C and stir for 2 hours to complete the conversion to **methyl 3-cyano-4-hydroxybenzoate**.

Data Summary

The following table summarizes the quantitative data for the synthesis of **methyl 3-cyano-4-hydroxybenzoate**.

Step	Reactant	Moles	Reagent	Moles	Solvent	Yield
1. Formylation	Methyl 4-hydroxybenzoate	16.4	Paraformaldehyde	131.2	Dichloromethane	Not specified
2. Cyanation	Methyl 3-formyl-4-hydroxybenzoate	16.4 (theoretical)	Hydroxylamine HCl	Not specified	Acetonitrile /DMF	Not specified

Note: The provided patent information focuses on the process and does not specify the isolated yields for each step.

Alternative Route: Iodination and Cyanation

For completeness, a summary of the iodination-cyanation route is provided below^[4].

Step 1: Iodination

- Methyl 4-hydroxybenzoate (0.233 mol) is dissolved in acetic acid and heated to 65°C.
- A solution of iodine monochloride (ICl, 0.233 mol) in acetic acid is added dropwise.
- The reaction is maintained at 65°C for 5 hours and then stirred at room temperature for 16 hours.
- The product, methyl 4-hydroxy-3-iodobenzoate, is collected by filtration.

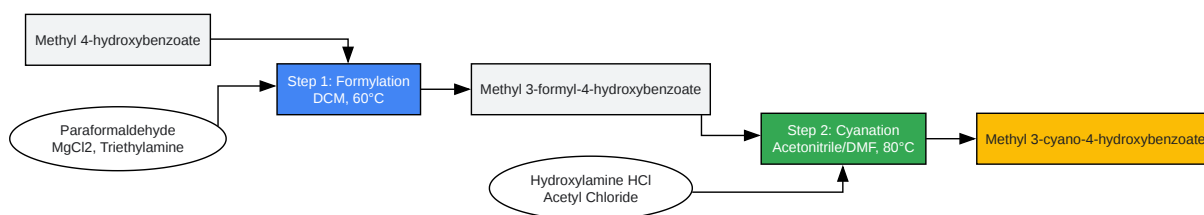
- Yield: 90.3%

Step 2: Cyanation

- Methyl 4-hydroxy-3-iodobenzoate (0.1 mol) is dissolved in DMF.
- Copper(I) cyanide (CuCN, 0.11 mol) and sodium cyanide (NaCN, 0.11 mol) are added.
- The mixture is heated to 105°C for 18 hours under a nitrogen atmosphere.
- After workup and extraction, the final product, **methyl 3-cyano-4-hydroxybenzoate**, is obtained.
- Yield: 100%

Visual Workflow

The following diagram illustrates the experimental workflow for the synthesis of **methyl 3-cyano-4-hydroxybenzoate** via the formylation and cyanation route.



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Caption: Synthetic workflow for **methyl 3-cyano-4-hydroxybenzoate**.

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